2-(3-(1,3-Dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-1-propenyl)-3,3-dimethyl-1-propyl-3H-indolium iodide
CAS No.: 134564-83-3
Cat. No.: VC21284633
Molecular Formula: C29H37IN2
Molecular Weight: 540.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134564-83-3 |
|---|---|
| Molecular Formula | C29H37IN2 |
| Molecular Weight | 540.5 g/mol |
| IUPAC Name | (2Z)-2-[(E)-3-(3,3-dimethyl-1-propylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-propylindole;iodide |
| Standard InChI | InChI=1S/C29H37N2.HI/c1-7-20-30-24-16-11-9-14-22(24)28(3,4)26(30)18-13-19-27-29(5,6)23-15-10-12-17-25(23)31(27)21-8-2;/h9-19H,7-8,20-21H2,1-6H3;1H/q+1;/p-1 |
| Standard InChI Key | NHGJYSOYQRLQEA-UHFFFAOYSA-M |
| Isomeric SMILES | CCCN\1C2=CC=CC=C2C(/C1=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CCC)(C)C.[I-] |
| SMILES | CCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCC)(C)C.[I-] |
| Canonical SMILES | CCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCC)(C)C.[I-] |
Introduction
Physical and Chemical Properties
Molecular Structure and Formula
The compound has a molecular formula of C29H37IN2, comprising 29 carbon atoms, 37 hydrogen atoms, 2 nitrogen atoms, and 1 iodine atom. Its molecular weight is 540.5 g/mol, which reflects its relatively complex structure. The molecular structure features characteristic stereospecific arrangements, as indicated by the E and Z designations in its formal nomenclature, which define the geometric orientation of substituents around the double bonds in the conjugated bridge connecting the two indole units.
Physical Properties
The physical and structural properties of 2-(3-(1,3-Dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-1-propenyl)-3,3-dimethyl-1-propyl-3H-indolium iodide are summarized in Table 1:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 540.5 g/mol | |
| Molecular Formula | C29H37IN2 | |
| Physical State | Solid (at standard conditions) | |
| Standard InChI | InChI=1S/C29H37N2.HI/c1-7-20-30-24-16-11-9-14-22(24)28(3,4)26(30)18-13-19-27-29(5,6)23-15-10-12-17-25(23)31(27)21-8-2;/h9-19H,7-8,20-21H2,1-6H3;1H/q+1;/p-1 | |
| Standard InChIKey | NHGJYSOYQRLQEA-UHFFFAOYSA-M | |
| Isomeric SMILES | CCCN\1C2=CC=CC=C2C(/C1=C/C=C/C3=N+CCC)(C)C.[I-] | |
| Canonical SMILES | CCCN1C2=CC=CC=C2C(C1=CC=CC3=N+CCC)(C)C.[I-] |
Chemical Properties and Reactivity
As a cyanine dye, this compound exhibits properties characteristic of its class, including sensitivity to light and specific solubility profiles. The extensive π-conjugation system results in absorption within the visible spectrum, with exact wavelengths dependent on solvent polarity and environmental conditions. Like other indolium-based cyanines, it likely exhibits solvatochromism, where its spectroscopic properties change in response to solvent polarity. The compound contains a positively charged nitrogen (as part of the indolium structure) balanced by an iodide counterion, making it an ionic compound. This ionic character influences its solubility, with expected good solubility in polar organic solvents and limited solubility in non-polar solvents .
Synthesis Methods and Procedures
Laboratory Synthesis Protocol
Based on synthetic procedures for analogous compounds, a potential laboratory synthesis would likely follow these general steps:
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Preparation of 1-propyl-2,3,3-trimethyl-3H-indolium iodide as a precursor compound
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Reaction of this precursor with an appropriate aldehyde or orthoformate reagent in a polar solvent (such as pyridine, ethanol, or acetic anhydride)
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Condensation under reflux conditions to form the conjugated bridge between two indolium units
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Isolation and purification of the final product through recrystallization or chromatographic techniques
For example, the synthesis of related ethyl-substituted analogs involves refluxing 1-ethyl-2,3,3-trimethyl-3H-indolium iodide with triethyl orthoformate in pyridine, followed by isolation and purification steps . A similar approach using propyl-substituted precursors would likely be employed for synthesizing the target compound.
Applications and Research Significance
Spectroscopic and Imaging Applications
Indolium compounds such as 2-(3-(1,3-Dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-1-propenyl)-3,3-dimethyl-1-propyl-3H-indolium iodide have significant applications in spectroscopy and imaging fields due to their distinct optical properties. The conjugated system allows for absorption and fluorescence in specific wavelength ranges, making these compounds valuable as fluorescent probes and labels. The propyl substituents can influence the compound's lipophilicity and membrane permeability, potentially enhancing its utility in biological imaging applications. Additionally, the compound may exhibit environment-sensitive fluorescence, enabling its use in sensing applications where changes in local environment (pH, polarity, viscosity) need to be detected .
Photovoltaic Research
Cyanine dyes, including indolium derivatives, have been investigated for applications in photovoltaic devices. Research has shown that these compounds can function as light-harvesting materials or sensitizers in solar cells. The specific structural features of 2-(3-(1,3-Dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-1-propenyl)-3,3-dimethyl-1-propyl-3H-indolium iodide, particularly its extended conjugation system, make it a potential candidate for investigation in this field. Studies on related compounds have examined their performance in heterojunction solar cells, where the counterion can significantly influence device efficiency and performance characteristics .
Research Findings and Data
Structural Characterization
The structural characterization of 2-(3-(1,3-Dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-1-propenyl)-3,3-dimethyl-1-propyl-3H-indolium iodide includes various analytical parameters that define its molecular architecture. Table 2 summarizes key structural parameters derived from computational analysis:
Spectroscopic Properties
While specific spectroscopic data for this exact compound is limited in the search results, general spectroscopic properties of indolium cyanine dyes with similar structures suggest this compound would likely exhibit:
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Absorption maxima in the visible region (approximately 450-550 nm, depending on solvent)
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Fluorescence emission at longer wavelengths than absorption (with Stokes shifts typically in the range of 20-50 nm)
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High molar extinction coefficients (typically in the range of 10⁴-10⁵ M⁻¹cm⁻¹)
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Quantum yields that vary with solvent environment and structural features
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Solvatochromic effects, where spectral properties shift with changes in solvent polarity
These spectroscopic characteristics make such compounds valuable in various optical applications, from simple colorimetric assays to sophisticated fluorescence imaging techniques .
Structure-Property Relationships
Research on similar indolium compounds has established important structure-property relationships that likely apply to 2-(3-(1,3-Dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-1-propenyl)-3,3-dimethyl-1-propyl-3H-indolium iodide as well. These relationships include:
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The length of the polymethine chain (in this case, a three-carbon propenyl bridge) determines the wavelength of maximum absorption and emission, with longer chains shifting absorption to longer wavelengths.
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The N-alkyl substituents (propyl groups in this case) affect lipophilicity, solubility, and binding properties with biomolecules.
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The counterion (iodide) influences solubility, crystallinity, and in certain applications, the compound's performance in devices such as solar cells.
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The rigidity of the molecular structure affects quantum yield and photostability, with more rigid structures typically showing higher quantum yields .
Market and Availability Analysis
Market Research and Trends
Market research indicates that indolium compounds like 2-(3-(1,3-Dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-1-propenyl)-3,3-dimethyl-1-propyl-3H-indolium iodide are part of the broader specialty chemicals market focused on research reagents, imaging agents, and photovoltaic materials. The compound appears in market research reports focusing on specialty dyes and fluorescent probes . The demand for such compounds is driven by ongoing research in fields such as:
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Advanced imaging techniques in biological and materials sciences
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Development of new photovoltaic technologies
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Sensor and biosensor applications
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Photodynamic therapy and theranostic applications
These research areas continue to drive interest in the synthesis, characterization, and application of specialized indolium compounds with tailored properties .
Future Research Directions and Challenges
Emerging Applications
Future research involving 2-(3-(1,3-Dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)-1-propenyl)-3,3-dimethyl-1-propyl-3H-indolium iodide is likely to explore several promising directions:
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Development of new biological imaging applications leveraging the compound's optical properties
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Integration into advanced materials for optoelectronic applications
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Exploration of sensing capabilities for specific analytes or biological targets
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Investigation of photophysical properties for potential applications in optical data storage
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Evaluation of photovoltaic performance in next-generation solar cell designs
These emerging applications build upon the fundamental optical properties of the compound while extending its utility into new technological domains .
Research Challenges and Limitations
Several challenges remain in the full exploitation of this compound's potential:
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Photostability limitations that affect long-term performance in imaging and device applications
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Solubility challenges in aqueous environments, which can limit biological applications
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The need for more comprehensive structure-property relationship studies to guide rational design of derivatives with optimized properties
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Development of more efficient and environmentally friendly synthesis methods
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Characterization of performance under varied environmental conditions to better predict real-world behavior
Addressing these challenges requires interdisciplinary research approaches combining synthetic chemistry, photophysics, materials science, and application-specific expertise .
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